2-(Boc-amino)-5-aza-spiro[3.4]octane
Description
2-(Boc-amino)-5-aza-spiro[3.4]octane (CAS: 1363380-49-7, molecular formula: C₁₂H₂₂N₂O₂) is a spirocyclic amine featuring a bicyclic structure where a pyrrolidine ring is fused to a cyclobutane moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing stability and modulating physicochemical properties. This compound is of interest in medicinal chemistry due to the rigidity imparted by the spirocyclic core, which can improve target binding and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(8-9)5-4-6-13-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVVSXSEJHJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166724 | |
| Record name | Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-16-1 | |
| Record name | Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Boc-amino)-5-aza-spiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required. The use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group is advantageous in peptide synthesis, providing stability and ease of removal under acidic conditions .
Chemical Reactions Analysis
2-(Boc-amino)-5-aza-spiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and oxidizing agents for introducing functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the spirocyclic scaffold to introduce new functional groups or to create more complex molecules .
Scientific Research Applications
Synthesis Routes
Recent studies have highlighted efficient synthetic pathways for producing 2-(Boc-amino)-5-aza-spiro[3.4]octane, employing various annulation strategies that utilize readily available starting materials. These methods are characterized by their simplicity and minimal need for extensive purification processes .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For example, compounds based on the diazaspiro[3.4]octane scaffold have shown significant activity against Mycobacterium tuberculosis and Staphylococcus aureus, suggesting that modifications to this scaffold can lead to new antibacterial agents .
Anticancer Potential
The spirocyclic structure has also been explored for anticancer applications. Some synthesized analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as lead compounds in cancer therapy . The unique mechanism of action attributed to the spirocyclic framework may provide novel pathways for drug design.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Recent studies have employed computational methods such as molecular docking to predict interactions with biological targets, leading to insights on how structural modifications can enhance efficacy against specific pathogens .
Case Study 1: Antitubercular Activity
A study synthesized several derivatives of the diazaspiro[3.4]octane framework and evaluated their activity against M. tuberculosis. The lead compound exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, demonstrating significant potential for further development into a therapeutic agent .
Case Study 2: Synthesis of Heterocycles
Another research effort focused on utilizing this compound as a precursor for synthesizing complex heterocycles with potential pharmacological properties. The study successfully generated a series of compounds through strategic functionalization, showcasing the versatility of this building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-aza-spiro[3.4]octane is primarily related to its ability to interact with specific molecular targets and pathways. The spirocyclic structure allows for unique three-dimensional interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the spirocyclic scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
2-Boc-2,6-diazaspiro[3.4]octane
- Structure : Contains two nitrogen atoms in the spiro core (positions 2 and 6) with a Boc group.
- Key Differences: The additional nitrogen increases polarity and hydrogen-bonding capacity compared to the mono-aza analog.
- Applications : Used in the synthesis of antimicrobial agents, with commercial availability at $203/250 mg (AS12376-A) .
6-(Methylsulfonyl)-8-(triazolyl)-2,6-diazaspiro[3.4]octane (Compound 27)
- Structure : Features a methylsulfonyl group and a triazole substituent.
- Biological Activity : Exhibits potent antitubercular activity (MIC: 0.0124–0.0441 μg/mL against multidrug-resistant Mycobacterium tuberculosis) due to enhanced electron-withdrawing effects .
- Synthesis : Achieved via general Procedure B (63% yield, m.p. 171–173°C) .
2-Oxa-5-azaspiro[3.4]octane Oxalate
- Structure : Replaces a nitrogen with oxygen, reducing basicity.
- Properties : Molecular weight 203.19 g/mol; oxalate salt improves crystallinity.
- Applications : Explored in kinase inhibitor scaffolds due to altered electronic properties .
5-Thia-2-azaspiro[3.4]octane
Physicochemical Properties
Biological Activity
2-(Boc-amino)-5-aza-spiro[3.4]octane is a compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within the ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparative studies with related compounds.
Chemical Structure and Properties
Chemical Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
IUPAC Name: tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
CAS Number: 1363380-49-7
The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility, making it suitable for various chemical transformations and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The spirocyclic structure allows for unique three-dimensional interactions with biological molecules, potentially modulating enzyme activity or receptor binding. Notably, it has been investigated for its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in pain and inflammation pathways.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Activity: Some studies have reported that compounds based on this scaffold show significant antibacterial activity against strains such as Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
- Enzyme Inhibition: The compound has been shown to inhibit PARP-1 enzymatic activity, a target in cancer therapy, with IC50 values indicating its potency relative to other known inhibitors .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals its unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Aza-spiro[3.4]octane | Basic spirocyclic structure | Lacks the Boc protection group |
| N-Boc-2,3-methano-β-proline | Different bicyclic structure | Focused on amino acid synthesis |
| Spiro[piperidine-3,3′-oxindoles | Incorporates piperidine | Potential use in neuropharmacology |
This table highlights how the Boc group enhances the reactivity and stability of this compound compared to its analogs.
Case Studies and Research Findings
-
Antitubercular Activity Study:
A series of derivatives were synthesized and tested against Mtb (H37Rv strain). The study found that certain substitutions on the phenyl ring significantly increased antibacterial activity, suggesting that structural modifications can enhance therapeutic efficacy . -
PARP-1 Inhibition Study:
In a comparative study examining various diazaspiro cores as bioisosteres, this compound demonstrated a notable reduction in PARP-1 affinity compared to other scaffolds, indicating its potential as a lead compound in cancer treatment .
Q & A
Q. What are the standard synthetic routes for 2-(Boc-amino)-5-aza-spiro[3.4]octane, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Boc-deprotection under acidic conditions. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) with catalytic water achieves efficient removal of the Boc group (yield: 72–69%, purity: 69–72%) . Optimization strategies include:
- Catalyst screening : Adjust TFA-to-water ratios to minimize side reactions.
- Temperature control : Maintain 0–5°C during deprotection to prevent decomposition.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity.
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Multi-technique validation is critical:
- NMR : and NMR identify spirocyclic conformation and Boc-group integrity (e.g., tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.24 for Boc-protected intermediate) .
- X-ray Diffraction : Resolves ambiguities in spirocyclic geometry, though crystallinity challenges may require co-crystallization agents .
Advanced Research Questions
Q. How can conflicting NMR data for spirocyclic conformers be resolved?
Methodological Answer: Spiro systems often exhibit dynamic equilibria, complicating NMR interpretation. Solutions include:
- Variable Temperature (VT) NMR : Cooling to −40°C slows conformational exchange, splitting merged signals into distinct peaks .
- DFT Calculations : Predict chemical shifts for stable conformers and compare with experimental data.
- NOE Spectroscopy : Identifies spatial proximity of protons (e.g., cross-peaks between azetidine and adjacent rings) .
Q. What are the stability challenges of this compound under varying pH conditions?
Methodological Answer: The compound is sensitive to:
- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., TFA in synthesis) .
- Basic Conditions : Ring-opening via nucleophilic attack on the azetidine nitrogen (e.g., NaOH > pH 10).
- Mitigation Strategies :
- Buffered Storage : Use neutral buffers (pH 6–8) with antioxidants (e.g., BHT).
- Lyophilization : Stabilizes the compound for long-term storage at −80°C.
Q. How can the spirocyclic scaffold be modified to study structure-activity relationships (SAR)?
Methodological Answer: Key modifications include:
- Ring Substitution : Introduce halogens or methyl groups at the 3-position to alter steric bulk (e.g., 2-ethyl-2,6-diazaspiro[3.4]octane derivatives) .
- Heteroatom Exchange : Replace oxygen with sulfur (e.g., 5-thia-2-azaspiro[3.4]octane) to modulate electronic properties .
- Biopolymer Conjugation : Attach peptides via the Boc-deprotected amine for targeted drug delivery studies.
Q. What analytical methods are recommended for quantifying trace impurities in spirocyclic compounds?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
